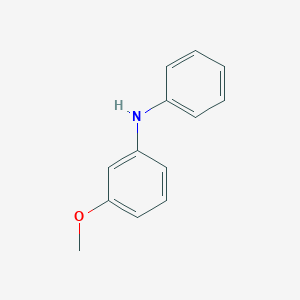

3-Methoxydiphenylamine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-methoxy-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-15-13-9-5-8-12(10-13)14-11-6-3-2-4-7-11/h2-10,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKASXAGBWHIGCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10143614 | |

| Record name | N-Phenyl-m-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101-16-6 | |

| Record name | 3-Methoxydiphenylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenyl-m-anisidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenyl-m-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenyl-m-anisidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methoxydiphenylamine synthesis protocol

An In-Depth Technical Guide to the Synthesis of 3-Methoxydiphenylamine

Introduction

This compound (CAS No. 101-16-6) is a key chemical intermediate with significant applications in the synthesis of dyes and as a crucial raw material in the pharmaceutical industry.[1][2] Its molecular structure serves as a versatile scaffold for building more complex molecules, including Active Pharmaceutical Ingredients (APIs).[2] The efficacy and safety of these final products are directly dependent on the purity and consistency of the this compound used, often requiring a purity of 97% or higher.[1] Consequently, robust and reproducible synthetic protocols are of paramount importance for researchers and drug development professionals.

This guide provides a detailed exploration of the modern synthetic approaches to this compound, focusing on the principles, practical execution, and rationale behind the palladium-catalyzed Buchwald-Hartwig amination. This reaction stands as a premier method for carbon-nitrogen (C-N) bond formation due to its high efficiency, broad substrate scope, and functional group tolerance, largely supplanting harsher, classical methods.[3]

Synthetic Strategies: A Comparative Overview

The formation of the central C-N bond in diphenylamine structures can be achieved through several methodologies.

-

Classical Condensation: Traditional methods often involve the high-temperature, acid-catalyzed reaction of a phenol derivative with an aniline. For instance, the synthesis of a related compound, m-hydroxydiphenylamine, is achieved by reacting resorcinol with aniline at elevated temperatures (e.g., 139-200°C), which can then be methylated.[4][5] While effective for bulk production, these methods often require harsh conditions and can suffer from limited substrate scope and the generation of byproducts.

-

Ullmann Condensation: This copper-promoted C-N cross-coupling reaction between an aryl halide and an amine is a significant improvement over classical condensation.[6] The Ullmann reaction is a cost-effective method but traditionally requires high reaction temperatures and polar aprotic solvents.[6][7] Modern iterations have improved conditions, but it is often considered complementary to palladium-catalyzed methods.[7]

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines.[3][8] It offers mild reaction conditions, high yields, and exceptional tolerance for a wide variety of functional groups. The reaction's reliability and versatility make it the method of choice in many research and pharmaceutical development settings for precise C-N bond formation.[9]

This guide will focus on the Buchwald-Hartwig amination as the core protocol due to its superior performance and widespread adoption in modern organic synthesis.

Core Directive: The Buchwald-Hartwig Amination Protocol

The Buchwald-Hartwig amination facilitates the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. For the synthesis of this compound, the reaction couples 3-bromoanisole with aniline.

Reaction Principle and Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[9]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-bromoanisole), forming a Pd(II) complex.

-

Amine Coordination & Deprotonation: The amine (aniline) coordinates to the palladium center, and a base removes a proton from the amine to form a palladium amido complex.

-

Reductive Elimination: The final step involves the formation of the C-N bond as the desired product, this compound, is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[3]

The efficiency of this cycle is critically dependent on the choice of phosphine ligand attached to the palladium catalyst.

Expert Rationale for Component Selection

The success of the Buchwald-Hartwig amination is not merely in mixing reagents but in the rational selection of each component to optimize the catalytic cycle.

-

Palladium Precursor & Ligand: The choice of ligand is the most crucial parameter. Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the final reductive elimination steps.[8] Ligands such as XPhos, SPhos, and BINAP are commonly used. They stabilize the palladium catalyst and create a sterically hindered environment that facilitates the desired bond formation.[3][8] A common palladium precursor is Pd(OAc)₂ or Pd₂(dba)₃, which is reduced in situ to the active Pd(0) species.

-

Aryl Halide: 3-Bromoanisole is a common starting material. The reactivity of aryl halides follows the trend I > Br > Cl, making aryl bromides a good balance of reactivity and cost.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing as a nucleophile. Sodium tert-butoxide (NaOtBu) is highly effective. Other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can also be used, particularly for sensitive substrates.

-

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are typically used to prevent catalyst deactivation and unwanted side reactions.[9]

Experimental Workflow Diagram

The following diagram illustrates the general laboratory workflow for the synthesis of this compound via the Buchwald-Hartwig amination.

Caption: Experimental workflow for the Buchwald-Hartwig synthesis of this compound.

Detailed Step-by-Step Protocol

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and analytical monitoring.

Materials:

-

3-Bromoanisole

-

Aniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Ethyl acetate, Hexane, Water, Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add Pd(OAc)₂ (e.g., 0.02 eq), XPhos (e.g., 0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Addition of Reagents: Evacuate and backfill the flask with inert gas three times. Through a septum, add anhydrous toluene, followed by aniline (1.0 eq) and 3-bromoanisole (1.2 eq) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 110°C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (aniline) is consumed (typically 12-24 hours).

-

Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and carefully quench by adding water.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a solid.[10]

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis (literature m.p. 72-74°C).[11]

Quantitative Data Summary

The following table provides an overview of typical quantitative parameters for the synthesis.

| Parameter | Value/Range | Rationale |

| Aryl Halide | 3-Bromoanisole (1.0 - 1.2 eq) | A slight excess can help drive the reaction to completion. |

| Amine | Aniline (1.0 eq) | Typically the limiting reagent. |

| Pd Precursor | Pd(OAc)₂ (1-2 mol%) | Standard catalyst loading for efficient turnover. |

| Ligand | XPhos (2-4 mol%) | Ligand-to-metal ratio is typically 1:1 to 2:1. |

| Base | NaOtBu (1.2 - 1.5 eq) | An excess is needed to deprotonate the amine and neutralize HBr formed. |

| Solvent | Toluene | High boiling point is suitable for the reaction temperature. |

| Temperature | 100 - 110 °C | Sufficient thermal energy to overcome activation barriers. |

| Typical Yield | 85 - 95% | Expected range for an optimized Buchwald-Hartwig reaction. |

| Purity (Post-Chroma) | >98% | Achievable with careful column chromatography. |

Safety and Handling

-

Reagents: Palladium catalysts can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Aniline is toxic and readily absorbed through the skin.

-

Solvents: Toluene, ethyl acetate, and hexane are flammable. All operations should be performed away from ignition sources.

-

Inert Atmosphere: The use of an inert atmosphere is critical as the Pd(0) catalyst is sensitive to oxygen.

Conclusion

The Buchwald-Hartwig amination provides a highly efficient, reliable, and versatile method for the synthesis of this compound. By understanding the rationale behind the selection of the catalyst system, base, and reaction conditions, researchers can achieve high yields of high-purity material. This protocol serves as a robust foundation for scientists and professionals in drug discovery and materials science, enabling the consistent production of this valuable chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. US4265833A - Process for the preparation of hydroxy-diphenylamines - Google Patents [patents.google.com]

- 5. CN101343238A - The preparation method of 3-methoxy-N-methyldiphenylamine - Google Patents [patents.google.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. This compound | 101-16-6 [chemicalbook.com]

3-Methoxydiphenylamine reaction mechanism

An In-depth Technical Guide to the Reaction Mechanisms of 3-Methoxydiphenylamine

Abstract: this compound (3-MDPA) is a pivotal chemical intermediate, foundational to the synthesis of a wide array of pharmaceuticals and dyes.[1][2] Its molecular architecture, featuring a diarylamine backbone functionalized with a methoxy group, presents a rich landscape for synthetic exploration. This guide provides an in-depth analysis of the core reaction mechanisms governing the synthesis of 3-MDPA, with a primary focus on modern palladium-catalyzed Buchwald-Hartwig amination and classical copper-catalyzed Ullmann condensation. Furthermore, we will dissect the electronic properties of the 3-MDPA scaffold to predict its reactivity in subsequent transformations. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive mechanistic understanding and practical, field-proven insights into the chemistry of this versatile compound.

Compound Profile: this compound

A clear understanding of a molecule's fundamental properties is the bedrock of any mechanistic study. 3-MDPA is an aromatic amine whose physical and chemical characteristics are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 101-16-6 | [3][4][5] |

| Molecular Formula | C₁₃H₁₃NO | [3][4][5] |

| Molecular Weight | 199.25 g/mol | [3][6] |

| IUPAC Name | 3-methoxy-N-phenylaniline | [6] |

| Synonyms | N-phenyl-m-anisidine, Benzenamine, 3-methoxy-N-phenyl- | [3][4][5] |

| Appearance | Clear liquid to white powder | |

| Melting Point | Approx. 72-74 °C |

Part 1: Core Synthesis Mechanisms: Forging the C-N Bond

The central challenge in synthesizing this compound lies in the construction of the diarylamine C-N bond. Two primary catalytic cross-coupling strategies have dominated this field: the highly efficient Buchwald-Hartwig amination and the historically significant Ullmann condensation. The choice between these methodologies is dictated by factors such as substrate scope, required reaction conditions, and cost.

A. The Buchwald-Hartwig Amination: A Modern Powerhouse

Developed in the 1990s by Stephen Buchwald and John F. Hartwig, this palladium-catalyzed cross-coupling reaction has become the gold standard for C-N bond formation due to its broad functional group tolerance and relatively mild conditions.[7] The synthesis of 3-MDPA via this method typically involves the coupling of an aryl halide (e.g., 3-bromoanisole) with an amine (e.g., aniline).

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple. The causality behind the selection of each component is critical to achieving high yields and reaction efficiency.

-

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide to the active, coordinatively unsaturated Pd(0) catalyst. This is often the rate-determining step. The choice of a ligand with strong electron-donating properties and appropriate steric bulk is crucial to facilitate this process.

-

Amine Coordination & Deprotonation: The amine substrate coordinates to the resulting Pd(II) complex. A strong, non-nucleophilic base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[8][9] This step is vital as the neutral amine is not sufficiently nucleophilic for the subsequent step.

-

Reductive Elimination: This is the product-forming step. The aryl group and the amido group couple, forming the C-N bond of this compound and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7][8] This step is often accelerated by the use of sterically hindered, electron-rich phosphine ligands.

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 3-MDPA via Buchwald-Hartwig Amination

This protocol is a representative example based on established methodologies.[8] Optimization may be necessary.

-

Reactor Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv), a suitable biarylphosphine ligand (e.g., XPhos, 0.05 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene as the solvent, followed by 3-bromoanisole (1.0 equiv) and aniline (1.2 equiv) via syringe.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion (typically 12-24 hours), cool the mixture to room temperature. Quench the reaction by adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

B. The Ullmann Condensation: The Classical Copper-Catalyzed Route

The Ullmann condensation is a much older method for forming aryl-heteroatom bonds, including C-N linkages.[10] It traditionally requires stoichiometric amounts of copper and harsh reaction conditions (temperatures often >200 °C).[10][11] However, modern advancements have introduced ligand-accelerated protocols that proceed under milder conditions.

Proposed Mechanism

While the precise mechanism can vary, a widely accepted pathway for the C-N coupling involves a Cu(I)/Cu(III) cycle, particularly in modern ligand-assisted systems.

-

Complex Formation: The amine substrate coordinates with a Cu(I) salt in the presence of a base to form a copper(I) amide complex.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) amide, forming a transient Cu(III) intermediate.

-

Reductive Elimination: This intermediate rapidly undergoes reductive elimination to form the desired this compound and a Cu(I) halide species, which can be reactivated by the base to regenerate the copper(I) amide complex.

Caption: Proposed catalytic cycle for the Ullmann condensation.

Experimental Protocol: Synthesis of 3-MDPA via Ullmann Condensation

This protocol is a generalized example based on modern Ullmann-type reactions.[12]

-

Reactor Setup: In a reaction vessel, combine 3-bromoanisole (1.0 equiv), aniline (1.5 equiv), copper(I) iodide (CuI, 0.1 equiv), a suitable ligand (e.g., L-proline or a diamine, 0.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

-

Solvent Addition: Add a high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction: Heat the mixture to 120-150 °C under an inert atmosphere, with stirring, for 24-48 hours. Monitor the reaction's progress.

-

Workup: After cooling to room temperature, dilute the mixture with water and filter to remove inorganic salts.

-

Extraction and Purification: Extract the aqueous filtrate with an organic solvent like ethyl acetate. The subsequent purification steps involving washing, drying, concentration, and column chromatography are similar to the Buchwald-Hartwig protocol.

Part 2: Reactivity of the this compound Scaffold

Understanding the synthesis of 3-MDPA is only half the story. Its utility as a building block stems from the reactivity of its aromatic rings, which is governed by the electronic effects of the amine and methoxy substituents.

Electronic Effects and Directing Properties

-

-NH- (Amine) Group: The nitrogen lone pair strongly donates electron density into the attached phenyl ring via resonance (+R effect). This is a powerful activating effect, making the ortho and para positions highly nucleophilic and susceptible to electrophilic aromatic substitution.

-

-OCH₃ (Methoxy) Group: This group exhibits a dual electronic nature. The oxygen is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, the oxygen's lone pairs participate in resonance, donating electron density into the ring (+R effect). For substituents like methoxy, the resonance effect is generally more powerful than the inductive effect.[13] Therefore, the methoxy group acts as an overall activating, ortho, para-directing group.

The combined influence of these two activating groups makes the 3-MDPA scaffold highly reactive towards electrophiles. The positions ortho and para to each substituent are significantly electron-rich, with the most activated positions being C2, C4, C6 on the aniline ring and C2', C4', C6' on the m-anisidine ring. This high degree of activation is fundamental to its use in synthesizing complex dye and pharmaceutical molecules.[2]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. N-phenyl-m-anisidine | C13H13NO | CID 7544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. benchchem.com [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Characterization of 3-Methoxydiphenylamine

An In-Depth Technical Guide to the

Abstract

3-Methoxydiphenylamine (CAS No. 101-16-6), also known as N-phenyl-m-anisidine, is a pivotal chemical intermediate in the synthesis of high-value organic materials, including dyes, rubber additives, and Active Pharmaceutical Ingredients (APIs).[1] The precise structural and purity profile of this molecule is paramount to the efficacy, safety, and consistency of downstream products, necessitating a robust and multi-faceted characterization strategy.[2] This guide provides a comprehensive framework for the definitive characterization of this compound, detailing its synthesis, purification, and analysis by modern spectroscopic and chromatographic techniques. Each protocol is presented with an emphasis on the underlying scientific principles, ensuring a self-validating and reproducible workflow for researchers and quality control professionals.

Physicochemical & Solubility Profile

A foundational understanding of the molecule's physical properties is the first step in its characterization. These properties dictate appropriate handling, storage, and purification strategies.

Core Properties

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 101-16-6 | [3][4] |

| Molecular Formula | C₁₃H₁₃NO | [3][4] |

| Molecular Weight | 199.25 g/mol | [3][4] |

| IUPAC Name | 3-methoxy-N-phenylaniline | [4] |

| Appearance | Clear liquid to white powder | [5] |

| Melting Point | 72-74 °C | [5] |

Solubility Profile

The solubility of a compound is critical for designing reaction, extraction, and crystallization processes. The solubility of this compound was determined using a laser monitoring dynamic method across a range of temperatures in five common organic solvents.[1][3] The data reveals that solubility increases with temperature in all tested solvents, with the highest solubility observed in acetone.[1]

| Solvent | Temperature (K) | Mole Fraction Solubility (x) |

| Methanol | 285.95 | 0.0784 |

| 299.85 | 0.1116 | |

| 313.15 | 0.1540 | |

| Acetone | 285.05 | 0.6358 |

| 299.15 | 0.7711 | |

| 310.85 | 0.8872 | |

| Ethyl Acetate | 288.75 | 0.5513 |

| 302.15 | 0.6872 | |

| 315.25 | 0.8251 | |

| Chloroform | 287.15 | 0.5361 |

| 301.05 | 0.6865 | |

| 314.25 | 0.8271 | |

| 1,2-Dichloroethane | 288.95 | 0.4410 |

| 302.85 | 0.5960 | |

| 316.05 | 0.7456 | |

| Data extracted from Wang et al., J. Chem. Eng. Data 2012, 57, 7, 1948–1951.[1] |

Synthesis and Purification Workflow

The quality of the starting material directly impacts all subsequent characterization. Modern synthetic methods offer high yields and selectivity, and a robust purification protocol is essential to achieving the ≥99% purity often required for pharmaceutical applications.[5]

Caption: Synthesis and Purification Workflow for this compound.

Synthesis Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, representing a state-of-the-art method for synthesizing diarylamines.[2][6] This choice is predicated on its high functional group tolerance, broad substrate scope, and generally high yields compared to older methods.

-

Vessel Preparation: To an oven-dried Schlenk flask, add a magnetic stir bar. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Reagent Addition: Under the inert atmosphere, add 3-bromoanisole (1.0 eq), sodium tert-butoxide (1.4 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand like XPhos (2-4 mol%).

-

Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by aniline (1.2 eq).

-

Reaction: Seal the flask and heat the mixture in an oil bath at 100 °C with vigorous stirring for 12-24 hours. Monitor reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification Protocol: Recrystallization

Recrystallization is a robust technique for purifying crystalline organic solids.[7] The choice of a solvent system is critical: the compound should be highly soluble at high temperatures and poorly soluble at low temperatures to maximize recovery.[8] An ethanol/water system is effective for this compound.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently (e.g., on a hot plate) until the solid completely dissolves.

-

Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly turbid, indicating it has reached its saturation point. Add a drop or two of hot ethanol to redissolve the precipitate.

-

Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]

-

Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing & Drying: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture. Dry the crystals under vacuum to yield the purified this compound.

Spectroscopic Characterization

Spectroscopic analysis provides direct evidence of the molecular structure. The combination of NMR, IR, and Mass Spectrometry offers a definitive confirmation of identity.

Caption: Multi-technique workflow for structural characterization and purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Spectra are recorded in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard (0 ppm).[8]

Protocol:

-

Sample Preparation: Dissolve ~10-20 mg of purified this compound in ~0.6 mL of CDCl₃ in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum on a ≥400 MHz spectrometer. Key parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

Expected Data & Interpretation:

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).[9]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | m | 2H | Phenyl H (ortho to -NH) |

| ~7.15 | t | 1H | Phenyl H (para to -NH) |

| ~7.07 | t | 2H | Phenyl H (meta to -NH) & Methoxy-phenyl H-5 |

| ~6.93 | t | 1H | Methoxy-phenyl H-6 |

| ~6.63 | dd | 1H | Methoxy-phenyl H-4 |

| ~6.47 | t | 1H | Methoxy-phenyl H-2 |

| ~5.69 | br s | 1H | N-H |

| ~3.75 | s | 3H | -OCH₃ |

-

¹³C NMR (100 MHz, CDCl₃): The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts indicate the type of carbon (aliphatic, aromatic, etc.).[10][11]

| Chemical Shift (δ, ppm) | Assignment |

| ~160.8 | C -OCH₃ |

| ~144.5 | C -NH (methoxy-phenyl ring) |

| ~142.1 | C -NH (phenyl ring) |

| ~130.2 | Methoxy-phenyl C -H |

| ~129.5 | Phenyl C -H |

| ~122.3 | Phenyl C -H |

| ~115.0 | Phenyl C -H |

| ~108.1 | Methoxy-phenyl C -H |

| ~104.5 | Methoxy-phenyl C -H |

| ~101.4 | Methoxy-phenyl C -H |

| ~55.2 | -OC H₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[12]

Protocol:

-

Sample Preparation: Prepare a KBr pellet by finely grinding ~1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, a spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

Expected Data & Interpretation: The IR spectrum confirms the presence of the key functional groups: the secondary amine (N-H), the aromatic rings (C=C and C-H), and the aryl ether (C-O).[6][7]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| ~3405 | Medium, Sharp | N-H Stretch | Secondary Amine |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | Medium | C-H Stretch | Methyl C-H (-OCH₃) |

| ~1600, ~1500 | Strong | C=C Stretch | Aromatic Ring |

| ~1220 | Strong | C-O Stretch | Aryl Ether |

| ~1315 | Strong | C-N Stretch | Aromatic Amine |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and structural information from its fragmentation pattern.

Protocol:

-

Sample Introduction: Introduce the sample into the high-vacuum source of the mass spectrometer, typically via a Gas Chromatograph (GC) for separation and purity confirmation, or a direct insertion probe.

-

Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, forming a radical cation (the molecular ion, M⁺•).

-

Analysis: The molecular ion and any fragment ions are accelerated, separated by their mass-to-charge ratio (m/z), and detected.

Expected Data & Interpretation: The mass spectrum will show a prominent molecular ion peak that confirms the molecular weight. The fragmentation pattern provides corroborating structural evidence.[4][9]

| m/z | Relative Intensity (%) | Assignment |

| 199 | 100 | [M]⁺• (Molecular Ion, Base Peak) |

| 200 | 14.7 | [M+1]⁺• (Isotope peak) |

| 184 | ~6 | [M - CH₃]⁺ |

| 168 | ~8 | [M - OCH₃]⁺ or [M - CH₂O]⁺• |

| 154 | ~6 | [M - CH₃ - NCH₂]⁺ |

| 128 | ~4 | [C₉H₆N]⁺ |

| 92 | ~5 | [C₆H₆N]⁺ |

| 77 | ~5 | [C₆H₅]⁺ (Phenyl cation) |

The base peak at m/z 199 corresponds to the molecular weight of C₁₃H₁₃NO. The presence of a significant M+1 peak is consistent with the presence of 13 carbon atoms. Key fragments like the loss of a methyl radical (m/z 184) and a methoxy radical (m/z 168) are characteristic of the methoxy group.

Chromatographic Purity Analysis

While spectroscopy confirms structure, chromatography is essential for quantifying purity and identifying trace impurities. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for this purpose.

RP-HPLC Protocol

This method provides excellent separation for moderately polar aromatic compounds like this compound.

-

System: An HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of Acetonitrile (Solvent B) and a buffered aqueous solution, such as 20 mM potassium phosphate at pH 3.0 (Solvent A). A typical starting condition would be 60:40 (B:A).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV absorbance at a wavelength where the analyte absorbs strongly, such as 254 nm.

-

Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL). Dilute to a working concentration of ~0.1 mg/mL for injection.

-

Analysis: Inject a known volume (e.g., 10 µL) and record the chromatogram. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Conclusion

The definitive characterization of this compound is achieved through a systematic and orthogonal analytical approach. A modern, high-yield synthesis followed by a robust recrystallization protocol provides high-purity material suitable for analysis. The collective and corroborating data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides unambiguous structural confirmation. Finally, RP-HPLC serves as the definitive tool for quantifying chemical purity. This comprehensive guide establishes a self-validating workflow, ensuring that professionals in drug development and materials science can confidently ascertain the identity, structure, and purity of this critical chemical intermediate.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound [webbook.nist.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound(101-16-6) IR Spectrum [m.chemicalbook.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound(101-16-6) 1H NMR [m.chemicalbook.com]

- 10. bhu.ac.in [bhu.ac.in]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. bg.copernicus.org [bg.copernicus.org]

Spectroscopic Profile of 3-Methoxydiphenylamine: A Technical Guide for Researchers

Introduction

3-Methoxydiphenylamine, a key intermediate in the synthesis of dyes and pharmaceuticals, demands rigorous structural confirmation and purity assessment to ensure the integrity and efficacy of downstream products.[1] This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering researchers, scientists, and drug development professionals a comprehensive reference for its characterization. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to elucidate the molecular structure and provide a baseline for quality control.

The diphenylamine framework, substituted with a methoxy group, presents a unique electronic environment that is reflected in its spectroscopic signatures.[1] Understanding these signatures is paramount for confirming the successful synthesis of the target molecule and for identifying potential impurities. This guide will follow a logical progression, dissecting each spectroscopic technique to provide both theoretical grounding and practical, field-proven insights into the interpretation of the resulting data.

Molecular Structure and Key Spectroscopic Features

To contextualize the subsequent spectroscopic data, it is essential to first visualize the molecular structure of this compound.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.[2] For this compound, both ¹H and ¹³C NMR are indispensable for structural verification.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3] Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).[1]

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Acquisition Parameters (¹H NMR):

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

-

Acquisition Parameters (¹³C NMR):

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic, amine, and methoxy regions.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.30 - 6.80 | Multiplet | 9H | Aromatic Protons | The overlapping signals correspond to the protons on both phenyl rings. The electron-donating methoxy and amino groups cause upfield shifts for some of these protons.[4] |

| ~ 6.75 | Broad Singlet | 1H | N-H Proton | The broadness of this signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can vary with solvent and concentration.[4] |

| ~ 3.80 | Singlet | 3H | -OCH₃ Protons | The three equivalent protons of the methoxy group appear as a sharp singlet, as there are no adjacent protons to cause splitting. |

Interpretation: The integration values are critical for confirming the number of protons in each chemical environment. The complex multiplet in the aromatic region arises from the overlapping signals of the nine aromatic protons, whose chemical shifts are influenced by the electronic effects of the substituents.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160 | C-OCH₃ | The carbon attached to the electronegative oxygen of the methoxy group is significantly deshielded. |

| ~ 143 - 140 | C-N (x2) | The carbons directly bonded to the nitrogen atom are deshielded. |

| ~ 130 - 110 | Aromatic C-H & C-C | The remaining aromatic carbons appear in this region. Specific assignments can be complex without advanced 2D NMR techniques. |

| ~ 55 | -OCH₃ | The carbon of the methoxy group is shielded compared to the aromatic carbons. |

Interpretation: The number of distinct signals in the ¹³C NMR spectrum confirms the number of unique carbon environments. The chemical shifts are consistent with the presence of an ether linkage and an amine substituent on the aromatic rings.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]

Experimental Protocol: IR Spectroscopy

For a solid sample like this compound, the following methods are commonly employed:

-

KBr Pellet Method: A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a transparent pellet.[7] This method provides a high-quality spectrum.

-

Thin Film Method: The solid is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.[8]

The prepared sample is then placed in the IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

IR Spectrum Analysis

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |

| ~ 3400 | N-H Stretch | Secondary Amine | Medium, Sharp |

| ~ 3100 - 3000 | C-H Stretch | Aromatic | Medium |

| ~ 2950 - 2850 | C-H Stretch | Aliphatic (-OCH₃) | Medium |

| ~ 1600 & 1500 | C=C Stretch | Aromatic Ring | Strong |

| ~ 1250 | C-N Stretch | Aromatic Amine | Strong |

| ~ 1200 & 1050 | C-O Stretch | Aryl Ether | Strong |

| ~ 850 - 700 | C-H Bend | Aromatic (out-of-plane) | Strong |

Interpretation: The sharp peak around 3400 cm⁻¹ is a clear indicator of the N-H bond in the secondary amine.[4][9] The strong absorptions in the 1600-1500 cm⁻¹ region are characteristic of the aromatic rings. The prominent C-O stretching bands confirm the presence of the methoxy group, and the strong C-N stretch is indicative of the aromatic amine functionality.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.[10] Electron Ionization (EI) is a common technique for volatile and thermally stable compounds like this compound.[11]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[12][13] This causes the molecule to lose an electron, forming a radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The excess energy imparted during ionization often causes the molecular ion to break apart into smaller, charged fragments.[14][15]

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Mass Spectrum Analysis

The mass spectrum of this compound will show a molecular ion peak and several characteristic fragment ions.

| m/z | Ion | Rationale for Formation |

| 199 | [C₁₃H₁₃NO]⁺• (M⁺•) | Molecular ion, corresponding to the molecular weight of the compound. |

| 184 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 168 | [M - OCH₃]⁺ | Loss of a methoxy radical. |

| 154 | [M - CH₃ - N]⁺ | Subsequent loss of a nitrogen atom from the m/z 184 fragment. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment from the unsubstituted phenyl ring. |

Interpretation: The peak at m/z 199 corresponds to the molecular weight of this compound, confirming its elemental composition.[13] The fragmentation pattern is consistent with the structure, showing characteristic losses of the methyl and methoxy groups.[16][17] The presence of a peak at m/z 77 is a strong indicator of the phenyl substituent.

Caption: Plausible Fragmentation Pathway of this compound in EI-MS.

Conclusion

The collective analysis of NMR, IR, and MS data provides a robust and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the electronic environment of the nuclei. The IR spectrum verifies the presence of the key amine and ether functional groups. Finally, mass spectrometry establishes the molecular weight and provides corroborating structural information through predictable fragmentation patterns. This comprehensive spectroscopic profile serves as an essential tool for quality assurance and control in the synthesis and application of this important chemical intermediate.

References

- 1. inchemistry.acs.org [inchemistry.acs.org]

- 2. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]

- 3. web.mit.edu [web.mit.edu]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. Interpreting IR Spectra [chemistrysteps.com]

- 7. How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases - Kintek Solution [kindle-tech.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Electron ionization - Wikipedia [en.wikipedia.org]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 14. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 15. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Solubility of 3-Methoxydiphenylamine in Organic Solvents

Prepared by: Your Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates in organic solvents is a cornerstone of process development, formulation science, and analytical chemistry. This guide provides a comprehensive technical overview of the solubility characteristics of 3-Methoxydiphenylamine (CAS 101-16-6), a key intermediate in the dye, pharmaceutical, and rubber industries.[1] We will explore its physicochemical properties, present a qualitative solubility profile based on established chemical principles, and provide a detailed, field-proven experimental protocol for the quantitative determination of its solubility. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in various solvent systems.

Introduction: The Critical Role of Solubility

This compound (3-MDPA) is an aromatic amine whose utility in synthesis is directly linked to its behavior in solution.[2] Understanding its solubility is not merely an academic exercise; it is a critical parameter that governs:

-

Reaction Kinetics and Yield: Ensuring the compound remains in solution is paramount for achieving optimal reaction conditions and maximizing product yield.

-

Purification and Crystallization: The selection of an appropriate solvent system is the most critical factor in developing an efficient crystallization process for isolating the compound with high purity.

-

Formulation Development: For pharmaceutical applications, solubility dictates the choice of excipients and the feasibility of different dosage forms.

-

Analytical Method Development: Accurate quantification by techniques like High-Performance Liquid Chromatography (HPLC) relies on the complete dissolution of the analyte in a suitable mobile phase or diluent.[3][4]

This guide will provide the foundational knowledge and practical methodologies to effectively characterize and leverage the solubility of 3-MDPA.

Physicochemical Properties of this compound

A molecule's structure dictates its solubility. The principle of "like dissolves like" is a useful starting point, suggesting that solutes dissolve best in solvents with similar polarity.[5][6] The structure of 3-MDPA, featuring two aromatic rings and a methoxy ether group, imparts a largely non-polar character, while the secondary amine and the oxygen atom provide sites for hydrogen bonding and polar interactions.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 101-16-6 | [7][8] |

| Molecular Formula | C₁₃H₁₃NO | [7][8] |

| Molecular Weight | 199.25 g/mol | [1][7] |

| Appearance | Clear liquid to white powder | [1] |

| Melting Point | Approx. 72-74 °C | [1] |

The presence of the bulky, non-polar phenyl groups suggests that 3-MDPA will generally exhibit good solubility in non-polar to moderately polar organic solvents. The secondary amine group (-NH-) can act as a hydrogen bond donor, and the methoxy group (-OCH₃) can act as a hydrogen bond acceptor, allowing for specific interactions with protic solvents like alcohols or aprotic polar solvents like acetone.

Solubility Profile: A Qualitative and Quantitative Overview

While comprehensive, publicly available quantitative data across a wide range of solvents is limited, we can predict a general solubility profile based on structural analysis and extrapolate from data on similar compounds. One source explicitly states it is "Generally soluble in organic solvents".[1]

Qualitative Solubility Predictions:

-

High Solubility Expected: In solvents that can engage in dipole-dipole interactions and have a non-polar component, such as acetone, ethyl acetate, dichloromethane, and chloroform .[9]

-

Moderate Solubility Expected: In alcohols like methanol and ethanol , where hydrogen bonding is possible but the overall polarity is higher.[9]

-

Low to Negligible Solubility Expected: In highly polar solvents like water and non-polar aliphatic hydrocarbon solvents like hexane , where the energetic cost of disrupting the solvent-solvent interactions outweighs the energy gained from solute-solvent interactions.

Quantitative Solubility Data:

A literature search reveals specific experimental solubility data for this compound (referred to as 3-methoxy-N-phenylaniline) in five common organic solvents across a range of temperatures.[9] This data is crucial for process design and is summarized below.

Table 2: Molar Fraction Solubility (x₁) of this compound in Various Solvents at Different Temperatures (K) [9]

| Temperature (K) | Methanol | Ethyl Acetate | Acetone | 1,2-Dichloroethane | Chloroform |

| 285.00 | 0.0485 | 0.3542 | 0.4412 | 0.4587 | 0.5011 |

| 293.15 | 0.0671 | 0.4315 | 0.5189 | 0.5366 | 0.5784 |

| 303.15 | 0.0988 | 0.5391 | 0.6211 | 0.6398 | 0.6792 |

| 313.15 | 0.1452 | 0.6543 | 0.7287 | 0.7485 | 0.7811 |

| 323.15 | 0.2091 | 0.7712 | 0.8354 | 0.8567 | 0.8795 |

| 333.75 | 0.2955 | - | - | - | - |

Data derived from a study on the solubilities of 3-Methoxy-N-phenylaniline. Note that the original source should be consulted for experimental details and uncertainties.[9]

This data confirms the qualitative predictions, showing significantly higher solubility in less polar solvents like chloroform and acetone compared to the more polar methanol.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To generate reliable, quantitative solubility data, the isothermal equilibrium shake-flask method is the gold standard.[10][11] It measures the thermodynamic equilibrium solubility, which represents the maximum amount of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Principle

An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium.[11] Once equilibrium is established, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique, typically HPLC.[12]

Workflow Diagram

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

This compound (≥99% purity)[1]

-

HPLC-grade organic solvents

-

2-4 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and 0.22 µm syringe filters (PTFE or other solvent-compatible material)

-

Calibrated HPLC system with a UV detector[3]

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of solid 3-MDPA (e.g., 20-30 mg, ensuring solid remains after equilibration) into a glass vial.[13] b. Accurately pipette a known volume of the desired organic solvent (e.g., 2.0 mL) into the vial. c. Seal the vial tightly to prevent solvent evaporation. d. Prepare at least three replicate vials for each solvent.

-

Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). b. Agitate the vials for a predetermined period to ensure equilibrium is reached. A 24-hour period is a common starting point, but the ideal time (which could be up to 72 hours) should be determined by sampling at different time points (e.g., 24h, 48h, 72h) and confirming that the concentration no longer increases.[12][14]

-

Phase Separation: a. After equilibration, visually confirm the presence of undissolved solid at the bottom of each vial. b. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid. c. Carefully draw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any fine particulates that could interfere with the analysis.[13]

-

Quantification by HPLC: a. Prepare a series of calibration standards of 3-MDPA of known concentrations in the mobile phase. b. Develop a suitable reversed-phase HPLC method. A C18 column with a mobile phase of acetonitrile and water is often a good starting point for diphenylamine derivatives.[4][15] UV detection should be set at a wavelength where 3-MDPA has strong absorbance. c. Dilute an aliquot of the filtered saturate with mobile phase to bring its concentration within the range of the calibration curve. d. Inject the prepared standards and diluted samples onto the HPLC system. e. Calculate the concentration of 3-MDPA in the diluted sample by comparing its peak area to the calibration curve.

-

Calculation: a. Back-calculate the concentration in the original undiluted filtrate using the dilution factor. b. The resulting concentration is the thermodynamic solubility of 3-MDPA in that solvent at the specified temperature. Report the average and standard deviation of the replicates.

Factors Influencing Solubility and Experimental Causality

-

Temperature: As shown in Table 2, the solubility of 3-MDPA is endothermic (increases with temperature) in the solvents tested. This is typical for most solid organic compounds. This relationship is critical for designing crystallization processes, where a compound is dissolved at a higher temperature and precipitated upon cooling.

-

Solvent Polarity: The strong correlation between solvent type and solubility underscores the "like dissolves like" principle. The high solubility in chloroform (a non-polar solvent with some polar character) and acetone (a polar aprotic solvent) is due to favorable van der Waals forces and dipole-dipole interactions with the aromatic rings and methoxy group of 3-MDPA.

-

Equilibration Time: The choice of a 24-72 hour agitation period is not arbitrary. It is a self-validating step; true thermodynamic equilibrium is only confirmed when the measured concentration does not change between successive time points (e.g., 48h vs. 72h).[12] Rushing this step can lead to an underestimation of the true solubility.

-

Purity of Compound: The use of a high-purity (≥99%) compound is essential. Impurities can suppress or, in some cases, enhance solubility, leading to inaccurate and irreproducible results.

Conclusion

This guide has provided a detailed examination of the solubility of this compound. The physicochemical properties of the molecule, dominated by its aromatic structure, lead to high solubility in moderately polar and non-polar organic solvents. We have presented both qualitative predictions and quantitative literature data to support this profile. Furthermore, the detailed, step-by-step shake-flask protocol offers a robust and reliable method for researchers to determine solubility in any solvent of interest. A thorough understanding and precise measurement of solubility are indispensable for the effective use of this compound in research, development, and manufacturing.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 101-16-6 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Separation of Diphenylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. N-phenyl-m-anisidine | C13H13NO | CID 7544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [webbook.nist.gov]

- 9. This compound (CAS 101-16-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. benchchem.com [benchchem.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. bioassaysys.com [bioassaysys.com]

- 14. enamine.net [enamine.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Methoxydiphenylamine (CAS 101-16-6)

Introduction

3-Methoxydiphenylamine, with the Chemical Abstracts Service (CAS) registry number 101-16-6, is an aromatic secondary amine of significant interest in synthetic organic chemistry. Structurally, it is a derivative of diphenylamine featuring a methoxy group at the meta-position of one of the phenyl rings. This substitution pattern imparts specific electronic and steric properties that make it a highly versatile and valuable intermediate. Its primary utility lies in its role as a foundational building block for complex molecular architectures, particularly in the synthesis of dyes and pharmaceutically active compounds.[1] This guide provides a comprehensive technical overview of its properties, synthesis, analysis, and applications for researchers, scientists, and professionals in drug development and materials science.

Physicochemical and Safety Profile

This compound is typically a white to brown crystalline solid under standard conditions.[1] The presence of the polar methoxy group and the secondary amine allows for moderate solubility in various organic solvents. A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 101-16-6 | [2] |

| Molecular Formula | C₁₃H₁₃NO | [2] |

| Molecular Weight | 199.25 g/mol | [2] |

| IUPAC Name | 3-methoxy-N-phenylaniline | [2] |

| Synonyms | N-Phenyl-m-anisidine | [2] |

| Appearance | White to brown powder or crystals | [1] |

| Melting Point | 72-74 °C | [1] |

| Boiling Point | ~329.8 °C at 760 mmHg | [1] |

| Solubility | Generally soluble in organic solvents such as methanol, acetone, and ethyl acetate.[1] | [1] |

| logP (Octanol/Water) | 3.4 (Predicted) | [2] |

Safety Information: this compound is classified as a warning-level hazard. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn when handling this compound. All work should be conducted in a well-ventilated area.[1]

Synthesis of this compound: Mechanisms and Protocols

The formation of the C-N bond between the two aromatic rings is the central challenge in synthesizing this compound. The two most prominent and effective methods for this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[3][4] The choice between these methods often depends on factors such as substrate scope, catalyst cost, and reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a modern, highly efficient palladium-catalyzed cross-coupling reaction.[3] It offers the advantage of generally milder reaction conditions and broader functional group tolerance compared to the Ullmann condensation. The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the diarylamine product and regenerate the Pd(0) catalyst.[5]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

This protocol provides a representative procedure for the laboratory-scale synthesis of this compound.

Materials:

-

1-Bromo-3-methoxybenzene (or 3-bromoanisole)

-

Aniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous Toluene

Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.05 equiv.), BINAP (0.08 equiv.), and sodium tert-butoxide (1.4 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.[6]

-

Reagent Addition: Under the inert atmosphere, add anhydrous toluene, followed by 1-bromo-3-methoxybenzene (1.0 equiv.) and aniline (1.2 equiv.) via syringe.

-

Reaction: The flask is sealed and the reaction mixture is heated to 100-110 °C with vigorous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched with water. The mixture is transferred to a separatory funnel and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed C-N cross-coupling reaction.[4] It typically requires higher temperatures than the Buchwald-Hartwig reaction and is often performed in high-boiling polar solvents. The mechanism is thought to involve the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination.[4]

Purification and Characterization

Purity is paramount for the successful use of this compound as an intermediate. Recrystallization is a highly effective method for its purification.

Protocol: Recrystallization

Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For diarylamines, common solvent systems include ethanol, or mixed solvents like hexane/acetone or hexane/ethyl acetate.[7][8] A small-scale test should be performed to determine the optimal solvent or solvent pair.[9]

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.[9]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the clear, hot solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Slow cooling is crucial for forming pure crystals.[8]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

-

Washing and Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities and then dry them thoroughly.

Spectroscopic Analysis

¹H NMR provides a definitive fingerprint of the molecule. The spectrum of this compound shows distinct signals for the aromatic protons, the N-H proton, and the methoxy group protons.

Table 2: ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 7.25 | Aromatic Protons (m) |

| 7.15 | Aromatic Protons (m) |

| 7.07 | Aromatic Protons (m) |

| 6.93 | Aromatic Protons (m) |

| 6.63 | Aromatic Protons (m) |

| 6.47 | Aromatic Protons (m) |

| 5.69 | N-H (br s) |

| 3.75 | O-CH₃ (s) |

Data sourced from ChemicalBook.[10]

Interpretation:

-

The signals in the aromatic region (approx. 6.4-7.3 ppm) are complex multiplets due to the coupling between the protons on both phenyl rings.

-

The singlet at 3.75 ppm is characteristic of the three protons of the methoxy group.[11]

-

The broad singlet around 5.69 ppm corresponds to the secondary amine proton. Its chemical shift can vary with concentration and solvent.

¹³C NMR spectroscopy complements the proton data, showing distinct signals for each carbon environment. The methoxy carbon appears around 55 ppm, while the aromatic carbons resonate between approximately 105 and 160 ppm.[12][13]

The IR spectrum reveals the key functional groups present in the molecule.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 | N-H Stretch | Secondary Amine |

| ~3050 | C-H Stretch | Aromatic |

| ~2835 | C-H Stretch | Methoxy (-OCH₃) |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1225 | C-O Stretch | Aryl Ether |

| ~1315 | C-N Stretch | Aromatic Amine |

Assignments based on typical functional group frequencies.[14]

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern. The molecular ion peak ([M]⁺) for this compound is expected at m/z = 199.[7] Common fragmentation pathways for aromatic ethers and amines include the loss of alkyl radicals (e.g., •CH₃ from the methoxy group) and cleavages adjacent to the nitrogen atom.[15][16]

Applications in Synthesis

The utility of this compound is best understood through its application as a strategic intermediate.

Precursor for Phenothiazine-Based Pharmaceuticals

Phenothiazines are a class of tricyclic heterocyclic compounds that form the core of many antipsychotic and antihistaminic drugs.[16] this compound can serve as a precursor to substituted phenothiazines. The synthesis typically involves a cyclization reaction with sulfur, often catalyzed by iodine or a Lewis acid.[17][18] The methoxy group on the diphenylamine backbone allows for the introduction of specific functionality onto the final phenothiazine scaffold, which is critical for modulating the drug's pharmacological activity and targeting specific receptors in the central nervous system (CNS).[16][19]

Caption: Role of this compound in phenothiazine synthesis.

Intermediate for Dyes and Pigments

The extended π-system of the diphenylamine structure makes it an excellent chromophore. This compound is used as an intermediate in the synthesis of various azo dyes and other colorants.[20] It can be diazotized and coupled with other aromatic compounds to create complex dye molecules with specific colors and properties like lightfastness and fabric affinity.[6] The methoxy group acts as an auxochrome, an electron-donating group that can modify the color and intensity of the dye.

Conclusion

This compound is a cornerstone intermediate whose value is derived from its unique combination of a secondary aromatic amine and an electron-donating methoxy group. Its synthesis, primarily achieved through powerful cross-coupling methodologies like the Buchwald-Hartwig amination, is well-established. For researchers, a thorough understanding of its physicochemical properties, purification techniques, and spectroscopic profile is essential for its effective use. Its critical role as a precursor in the synthesis of high-value products, including CNS-active pharmaceuticals and specialized dyes, underscores its continued importance in the landscape of modern organic and medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound (CAS 101-16-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 9. Home Page [chem.ualberta.ca]

- 10. This compound(101-16-6) 1H NMR [m.chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 13. Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of Phenothiazine from Diphenylamine.pptx [slideshare.net]

- 18. researchgate.net [researchgate.net]

- 19. ijrpr.com [ijrpr.com]

- 20. researchgate.net [researchgate.net]

3-Methoxydiphenylamine molecular weight and formula

An In-depth Technical Guide to 3-Methoxydiphenylamine: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 101-16-6), a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development and fine chemicals, this document delves into its core physicochemical properties, synthesis methodologies, analytical characterization, and critical applications, with an emphasis on the scientific rationale behind its use and handling.

Core Molecular Identity and Physicochemical Properties

This compound, also known as N-phenyl-m-anisidine, is an aromatic amine whose structure features a diphenylamine core with a methoxy substituent. This specific arrangement of functional groups dictates its reactivity and utility as a precursor in complex organic synthesis.

The fundamental molecular characteristics are summarized below. The molecular formula is C₁₃H₁₃NO, and the molecular weight is approximately 199.25 g/mol .[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₃NO | [1][2][3][4] |

| Molecular Weight | 199.25 g/mol | [2][4][5] |

| CAS Registry Number | 101-16-6 | [1][2][4] |

| IUPAC Name | 3-methoxy-N-phenylaniline | [3] |

| Synonyms | N-phenyl-m-anisidine, 3-methoxy-N-phenylbenzenamine | [1][2][4] |

| Appearance | Powder or crystals | |

| Melting Point (mp) | 72-74 °C (lit.) | |

| EC Number | 202-921-5 | [3] |

graph "Chemical_Structure_of_3_Methoxydiphenylamine" { layout=neato; node [shape=plaintext]; edge [style=solid];// Define nodes for atoms with positions C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; N7 [label="N", pos="2.5,0!"]; C8 [label="C", pos="3.8,0.75!"]; C9 [label="C", pos="5.1,0!"]; C10 [label="C", pos="5.1,-1.5!"]; C11 [label="C", pos="3.8,-2.25!"]; C12 [label="C", pos="2.5,-1.5!"]; C13 [label="C", pos="-2.6, -1.5!"]; O14 [label="O", pos="-2.6, 0!"];

// Benzene Ring 1 (Aniline part) C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];

// Benzene Ring 2 (Methoxy part) C8 -- C9 [label=""]; C9 -- C10 [label=""]; C10 -- C11 [label=""]; C11 -- C12 [label=""]; C12 -- C8 [label=""];

// Linker and Substituents C6 -- N7 [label=""]; N7 -- C8 [label="H"]; C3 -- O14 [label=""]; O14 -- C13 [label="CH3"];

// Double bonds (approximate representation) C1 -- C2 [style=double]; C3 -- C4 [style=double]; C5 -- C6 [style=double]; C9 -- C10 [style=double]; C11 -- C12 [style=double]; C8 -- C12 [style=double];

// Invisible nodes for positioning labels label_node [label="this compound", pos="2.5, -3.5!", fontsize=14]; }

Caption: 2D Chemical Structure of this compound.

Synthesis and Manufacturing: A Quality-Centric Approach

The synthesis of this compound is a multi-step process where purity and consistency are paramount. Its primary applications in the pharmaceutical and dye industries demand high-purity material (often ≥97%) to avoid unwanted side-products and ensure final product integrity.

A common synthetic pathway involves the condensation of an aromatic amine with a substituted phenol, followed by modification. For instance, a process can be conceptualized starting from the reaction of aniline and resorcinol to form m-hydroxydiphenylamine, which is subsequently methylated.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.